PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE
Overview
Description
PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromophenoxy group, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a catalyst.
Acetylation: The 4-bromophenol is then acetylated using acetic anhydride to form 4-bromophenoxyacetate.
Amidation: The 4-bromophenoxyacetate is reacted with 3-aminobenzoic acid under appropriate conditions to form the acetamido intermediate.
Esterification: Finally, the acetamido intermediate is esterified with propanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the bromophenoxy group.
Reduction: Reduced forms of the acetamido and ester groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving esterification and amidation reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components.
Comparison with Similar Compounds
PROPYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE: Contains a similar structure but with a different position of the bromine atom.
PROPYL 4-[2-(3-BROMOPHENOXY)PROPANAMIDO]BENZOATE: Similar structure with a propanamide group instead of an acetamido group.
Uniqueness:
- The specific positioning of the bromophenoxy and acetamido groups in PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE provides unique chemical properties and reactivity.
- The compound’s ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Properties
IUPAC Name |
propyl 3-[[2-(4-bromophenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-10-23-18(22)13-4-3-5-15(11-13)20-17(21)12-24-16-8-6-14(19)7-9-16/h3-9,11H,2,10,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLVKARGSYAKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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